5-butyl-6-chloropyridazin-3-amine
Description
5-Butyl-6-chloropyridazin-3-amine is a pyridazine derivative featuring a chlorine atom at position 6, a butyl group at position 5, and an amine substituent at position 2. Pyridazines are six-membered aromatic heterocycles with two adjacent nitrogen atoms, which confer unique electronic and steric properties. While direct data on this compound are scarce in the provided evidence, its synthesis likely follows analogous methods to related pyridazines, such as nucleophilic substitution or coupling reactions under basic conditions (e.g., sodium bicarbonate in methanol) .
Properties
Molecular Formula |
C8H12ClN3 |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-butyl-6-chloropyridazin-3-amine |
InChI |
InChI=1S/C8H12ClN3/c1-2-3-4-6-5-7(10)11-12-8(6)9/h5H,2-4H2,1H3,(H2,10,11) |
InChI Key |
RCTMWCSFUJBZDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NN=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 6-chloropyridazine with butylamine under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of 5-butyl-6-chloropyridazin-3-amine may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted pyridazine compounds
Scientific Research Applications
5-Butyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-butyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
6-Chloro-5-methylpyridazin-3-amine (CAS 64068-00-4)
- Structure : Methyl group at position 5, chlorine at position 4.
- Properties: The shorter methyl chain reduces lipophilicity compared to the butyl analog, likely increasing aqueous solubility.
- Synthetic Relevance : Intermediate in pharmaceuticals; methyl groups are easier to introduce via alkylation than bulkier chains .
4-Bromo-6-chloropyridazin-3-amine (Example from )
- Structure : Bromine at position 4, chlorine at position 5.
- Properties : Bromine’s higher atomic weight and polarizability enhance electrophilic reactivity, making this compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of a butyl group reduces steric hindrance but limits membrane permeability .
Ring System Variations: Pyridazine vs. Pyrazine
5-Bromo-6-chloropyrazin-2-amine (CAS Not Specified, )
- Structure : Pyrazine ring (nitrogens at positions 1 and 4), bromine at position 5, chlorine at position 6.
- Properties : Pyrazines exhibit distinct electronic profiles due to para-positioned nitrogens, reducing ring acidity compared to pyridazines. This alters reactivity in nucleophilic substitutions and metal-catalyzed reactions .
Functional Group Positioning
3-Chloro-6-(difluoromethyl)pyridazine (CAS 1706439-95-3)
- Structure : Difluoromethyl at position 6, chlorine at position 3.
- Properties : Fluorine atoms increase metabolic stability and electronegativity, enhancing interactions with hydrophobic pockets in proteins. Positional isomerism significantly affects biological activity .
Hypothetical Data Table for Comparative Analysis
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Key Applications |
|---|---|---|---|---|
| 5-Butyl-6-chloropyridazin-3-amine | ~215.7 | 2.8 | ~0.5 (DMSO) | Pharmaceutical intermediates |
| 6-Chloro-5-methylpyridazin-3-amine | ~173.6 | 1.2 | ~10 (Water) | Agrochemical synthesis |
| 4-Bromo-6-chloropyridazin-3-amine | ~237.9 | 1.5 | ~2 (Methanol) | Cross-coupling reactions |
| 5-Bromo-6-chloropyrazin-2-amine | ~223.4 | 1.7 | ~1.5 (DCM) | Material science applications |
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